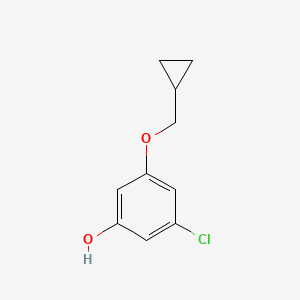
3-Chloro-5-(cyclopropylmethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol It is a derivative of phenol, characterized by the presence of a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-chlorophenol with cyclopropylmethanol under basic conditions . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
3-Chloro-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the cyclopropylmethoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
3-Chloro-5-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and biological pathways involving phenolic compounds.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications
作用機序
The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. As a phenolic compound, it can act as a proteolytic agent, dissolving tissue on contact through proteolysis . This property is particularly relevant in its use as an antiseptic and disinfectant. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
類似化合物との比較
3-Chloro-5-(cyclopropylmethoxy)phenol can be compared with other phenolic compounds, such as:
3-Chlorophenol: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.
5-Methoxyphenol: Lacks the chlorine atom, which affects its reactivity and applications.
The presence of both the chlorine atom and the cyclopropylmethoxy group in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications .
特性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
3-chloro-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChIキー |
FRXTVTVFRFBJGI-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=CC(=CC(=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


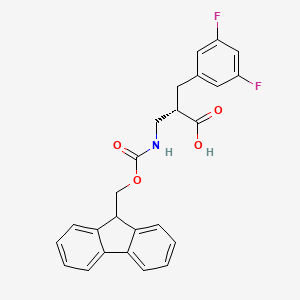
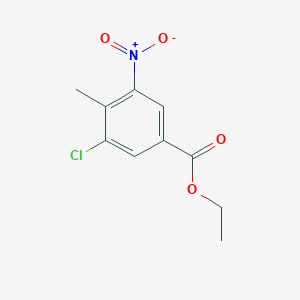
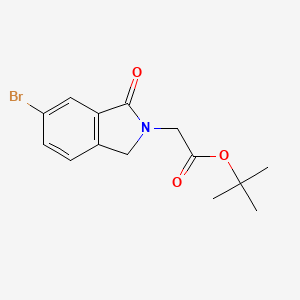
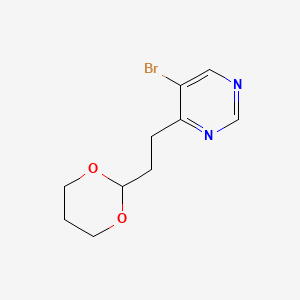
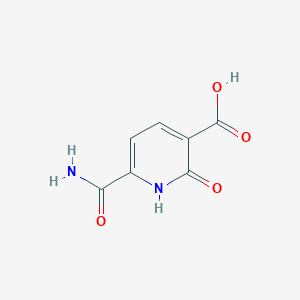
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
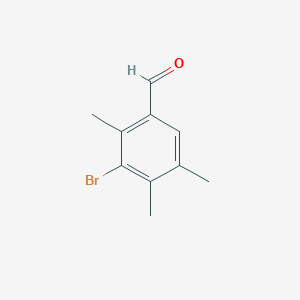
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
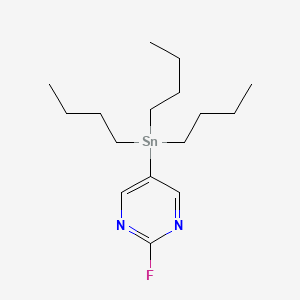

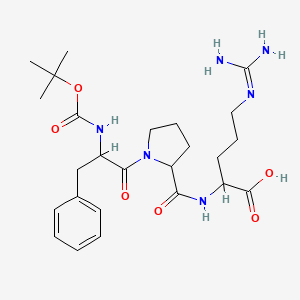
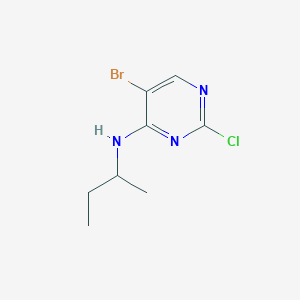
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
